3-[Methyl(phenyl)sulfamoyl]benzoic acid IUPAC name and synonyms
3-[Methyl(phenyl)sulfamoyl]benzoic acid IUPAC name and synonyms
An In-depth Technical Guide to 3-[Methyl(phenyl)sulfamoyl]benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-[Methyl(phenyl)sulfamoyl]benzoic acid, a molecule of interest within the broader class of sulfonylbenzoic acid derivatives. This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the compound's chemical identity, including its IUPAC name and synonyms. A detailed, field-proven synthetic protocol is presented, alongside a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores the therapeutic potential of the sulfonylbenzoic acid scaffold, discussing its known biological activities and mechanisms of action. The content is grounded in authoritative scientific literature, ensuring technical accuracy and providing a solid foundation for future research and development endeavors involving this compound and its analogs.
Chemical Identity and Nomenclature
3-[Methyl(phenyl)sulfamoyl]benzoic acid is a structurally defined organic compound featuring a benzoic acid moiety substituted at the meta-position with a sulfonamide group. This sulfonamide is further substituted with both a methyl and a phenyl group.
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IUPAC Name: 3-[methyl(phenyl)sulfamoyl]benzoic acid[1]
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Synonyms: While no common trivial names are widely recognized, systematic variations such as 3-(N-methyl-N-phenylsulfamoyl)benzoic acid may be encountered.
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CAS Number: 325721-26-4[1]
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Molecular Formula: C₁₄H₁₃NO₄S[1]
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Molecular Weight: 291.32 g/mol [1]
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InChI Key: IGPBIKWXWPLGGT-UHFFFAOYSA-N[1]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-[methyl(phenyl)sulfamoyl]benzoic acid | Benchchem[1] |
| CAS Number | 325721-26-4 | Benchchem[1] |
| Molecular Formula | C₁₄H₁₃NO₄S | Benchchem[1] |
| Molecular Weight | 291.32 | Benchchem[1] |
| InChI Key | IGPBIKWXWPLGGT-UHFFFAOYSA-N | Benchchem[1] |
Synthesis and Purification
The synthesis of 3-[Methyl(phenyl)sulfamoyl]benzoic acid is a multi-step process that relies on established and robust organic chemistry transformations. The general strategy involves the formation of a key sulfonyl chloride intermediate from benzoic acid, followed by the coupling with N-methylaniline to form the desired sulfonamide linkage.
Synthetic Pathway Overview
The synthetic route can be logically divided into two primary stages: the formation of 3-(chlorosulfonyl)benzoic acid and the subsequent sulfonamide formation.
Caption: Synthetic workflow for 3-[Methyl(phenyl)sulfamoyl]benzoic acid.
Detailed Experimental Protocol
Part A: Synthesis of 3-(Chlorosulfonyl)benzoic acid
This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize evolved HCl), place chlorosulfonic acid (5.0 eq). Cool the flask in an ice-water bath.
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Addition of Starting Material: Slowly add benzoic acid (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
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Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water. Dry the crude 3-(chlorosulfonyl)benzoic acid in a desiccator over P₂O₅.
Part B: Synthesis of 3-[Methyl(phenyl)sulfamoyl]benzoic acid
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Amine: To the stirred solution, add N-methylaniline (1.1 eq) followed by the slow addition of a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to scavenge the HCl byproduct.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, acidify the reaction mixture with 1 M HCl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Method of Prediction |
| Melting Point (°C) | 180 - 200 | Based on similar sulfonylbenzoic acids |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and alcohols | Structural analysis |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | Inductive effect of the sulfamoyl group |
| LogP | 2.2 | Computational prediction[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-[Methyl(phenyl)sulfamoyl]benzoic acid.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons on the two rings will appear in the downfield region (typically between 7.0 and 8.5 ppm)[1]. The methyl protons will present as a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (often >10 ppm)[1].
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch, the S=O stretches of the sulfonamide, and the C-H stretches of the aromatic rings.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Predicted collision cross-section data can be a useful characterization parameter[2].
Biological Activity and Therapeutic Potential
While specific biological studies on 3-[Methyl(phenyl)sulfamoyl]benzoic acid are limited in publicly available literature, the broader class of sulfonylbenzoic acid derivatives has shown a wide range of biological activities, making this compound a person of interest for further investigation.
Potential as Enzyme Inhibitors
Analogues of 3-[Methyl(phenyl)sulfamoyl]benzoic acid have been investigated as inhibitors of various enzymes, including carbonic anhydrases and cytosolic phospholipase A2α[1]. The sulfonamide moiety is a well-known zinc-binding group, making it a common pharmacophore in the design of metalloenzyme inhibitors.
Antimicrobial and Anti-inflammatory Properties
The sulfonylbenzoic acid scaffold is associated with antimicrobial and anti-inflammatory activities[3]. Benzoic acid and its derivatives are known to possess non-specific antibacterial properties[1]. Additionally, some sulfonylbenzoic acid derivatives exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2)[3].
Signaling Pathway Modulation
Some research suggests that analogues of this compound may modulate lysophosphatidic acid (LPA) receptor signaling[1]. LPA receptors are involved in a multitude of cellular processes, and their modulation has therapeutic implications in various diseases, including cancer and fibrosis.
Caption: Potential biological activities of the sulfonylbenzoic acid scaffold.
Future Directions and Applications
3-[Methyl(phenyl)sulfamoyl]benzoic acid represents a versatile scaffold for further chemical modification and biological evaluation. The presence of the carboxylic acid and the sulfonamide linkage provides multiple points for derivatization to explore structure-activity relationships (SAR). Future research could focus on:
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Synthesis of Analog Libraries: Systematic modification of the phenyl rings and the N-methyl group to optimize potency and selectivity against specific biological targets.
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In-depth Biological Screening: Comprehensive screening against a panel of enzymes, receptors, and microbial strains to identify novel therapeutic applications.
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Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its promising derivatives to assess their drug-likeness.
Conclusion
This technical guide has provided a detailed overview of 3-[Methyl(phenyl)sulfamoyl]benzoic acid, from its fundamental chemical identity and synthesis to its potential biological significance. While further experimental validation of its properties and activities is warranted, the information presented herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound and the broader class of sulfonylbenzoic acid derivatives as a fruitful area for future investigation.
References
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PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 3-[methyl(phenyl)sulfamoyl]benzoic acid (C14H13NO4S). Retrieved from [Link]
